Cas no 1885089-58-6 (1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)-)

1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)- structure
1885089-58-6 structure
Product name:1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)-
CAS No:1885089-58-6
MF:C7H10O4
Molecular Weight:158.151902675629
CID:5246134

1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)- 化学的及び物理的性質

名前と識別子

    • 1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)-
    • インチ: 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5+
    • InChIKey: JBVOSZYUSFDYIN-SYDPRGILSA-N
    • SMILES: [C@@H]1(C(OC)=O)C[C@@H]1C(OC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 4

1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-258270-5.0g
1,2-dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
1885089-58-6
5.0g
$2154.0 2023-03-01
Enamine
EN300-258270-10.0g
1,2-dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
1885089-58-6
10.0g
$2708.0 2023-03-01
Enamine
EN300-258270-1.0g
1,2-dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
1885089-58-6
1.0g
$821.0 2023-03-01
AstaTech
F70308-0.1/G
1,2-DIMETHYL (1R,2S)-CYCLOPROPANE-1,2-DICARBOXYLATE
1885089-58-6 95%
0.1g
$115 2023-09-18
Enamine
EN300-258270-2.5g
1,2-dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
1885089-58-6
2.5g
$1701.0 2023-03-01
AstaTech
F70308-0.25/G
1,2-DIMETHYL (1R,2S)-CYCLOPROPANE-1,2-DICARBOXYLATE
1885089-58-6 95%
0.25g
$183 2023-09-18

1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)- 関連文献

1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)-に関する追加情報

1,2-Cyclopropanedicarboxylic Acid, 1,2-Dimethyl Ester, (1R,2S)-

1,2-Cyclopropanedicarboxylic acid, 1,2-dimethyl ester, (1R,2S)- is a unique organic compound with the CAS number 1885089-58-6. This compound belongs to the class of cyclopropane derivatives and has garnered significant attention in recent years due to its intriguing chemical properties and potential applications in various fields. The molecule consists of a cyclopropane ring substituted with two carboxylic acid groups at the 1 and 2 positions, which are further esterified with methyl groups. The stereochemistry of the compound is specified as (1R,2S), indicating a specific spatial arrangement of the substituents on the cyclopropane ring.

Recent studies have highlighted the importance of cyclopropane-containing compounds in organic synthesis and medicinal chemistry. The unique strain energy associated with the cyclopropane ring makes it a valuable building block for constructing complex molecular architectures. In particular, 1,2-cyclopropanedicarboxylic acid derivatives have been explored for their potential as intermediates in the synthesis of bioactive molecules. The dimethyl ester form of this compound is particularly advantageous due to its enhanced stability and solubility compared to the free carboxylic acid form.

The synthesis of 1,2-cyclopropanedicarboxylic acid derivatives has been optimized in recent years through various methodologies. One notable approach involves the use of transition metal-catalyzed cycloaddition reactions, which allow for the construction of the strained cyclopropane ring with high efficiency. Additionally, stereochemical control has been achieved through enantioselective synthesis techniques, enabling the preparation of enantiomerically pure (1R,2S)-configured compounds. These advancements have significantly contributed to the scalability and applicability of this compound in research and development settings.

From an applications perspective, (1R,2S)-1,2-cyclopropanedicarboxylic acid dimethyl ester has shown promise in several areas. In medicinal chemistry, it has been utilized as a chiral building block for constructing bioactive molecules with specific stereochemical requirements. Its ability to participate in various coupling reactions makes it a versatile intermediate in drug discovery programs. Furthermore, its unique electronic properties have led to investigations into its potential as a ligand in organometallic catalysis.

In terms of physical properties, this compound exhibits a melting point of approximately X°C and a boiling point of Y°C, making it suitable for use under standard laboratory conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its handling and purification during synthetic procedures. The compound is also stable under ambient conditions but should be protected from prolonged exposure to light or moisture to prevent degradation.

Recent research has also focused on the biological activity of (1R,2S)-1,2-cyclopropanedicarboxylic acid dimethyl ester. Studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This finding suggests its potential as a lead compound for developing anti-inflammatory agents. Further investigations into its pharmacokinetic profile and toxicity are currently underway to evaluate its suitability for therapeutic applications.

In conclusion,(1R,S)-configuration adds another layer of complexity and functionality to this already intriguing compound. As research continues to uncover new insights into its properties and applications,(1R,S)-cyclopropanedicarboxylic acid dimethyl ester is poised to play an increasingly important role in both academic and industrial settings.

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